Potassium perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 15 g/l at 25 °C.

INSOL IN ETHER

Solubility in water, g/100ml at 20 °C: 1.8

Synonyms

Canonical SMILES

Environmental Science

Perchlorate contamination studies

Researchers use potassium perchlorate as a reference compound to study its migration patterns and persistence in the environment. This helps understand the behavior of perchlorate contamination, a growing concern due to its presence in drinking water sources [].

Environmental remediation

Scientists explore the potential of potassium perchlorate-reducing bacteria to remediate environments contaminated with perchlorate. These bacteria can break down perchlorate into harmless substances [].

Material Science

Development of high-performance oxidizers

Research focuses on using potassium perchlorate as a base material for synthesizing novel oxidizers with improved performance for rocket propellants and pyrotechnics [].

Electrochemical applications

Scientists investigate the use of potassium perchlorate as an electrolyte component in specialized batteries due to its unique ionic conductivity properties [].

Medical Research (limited application)

Potassium perchlorate is an inorganic compound with the molecular formula KClO₄. It appears as a colorless to white crystalline solid and is classified as a strong oxidizer, which means it can facilitate combustion reactions. Potassium perchlorate is notable for its relatively low solubility compared to other alkali metal perchlorates, making it safer to handle in certain applications. The compound is primarily used in pyrotechnics, explosives, and as an oxidizing agent in various chemical processes .

Potassium perchlorate is a hazardous material due to its strong oxidizing properties. It can ignite flammable materials on contact and can explode if mixed with certain fuels or reducing agents [].

- Toxicity: Ingestion of potassium perchlorate can be harmful, potentially causing irritation to the digestive system and thyroid problems [].

- Flammability: Not flammable itself, but can significantly increase the burning rate of combustible materials [].

- Reactivity: Reacts violently with reducing agents and fuels. Heat can accelerate decomposition, posing an explosion risk [].

Safety Precautions

When handling potassium perchlorate, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator. The compound should be handled in a well-ventilated area and kept away from heat, ignition sources, and incompatible chemicals [].

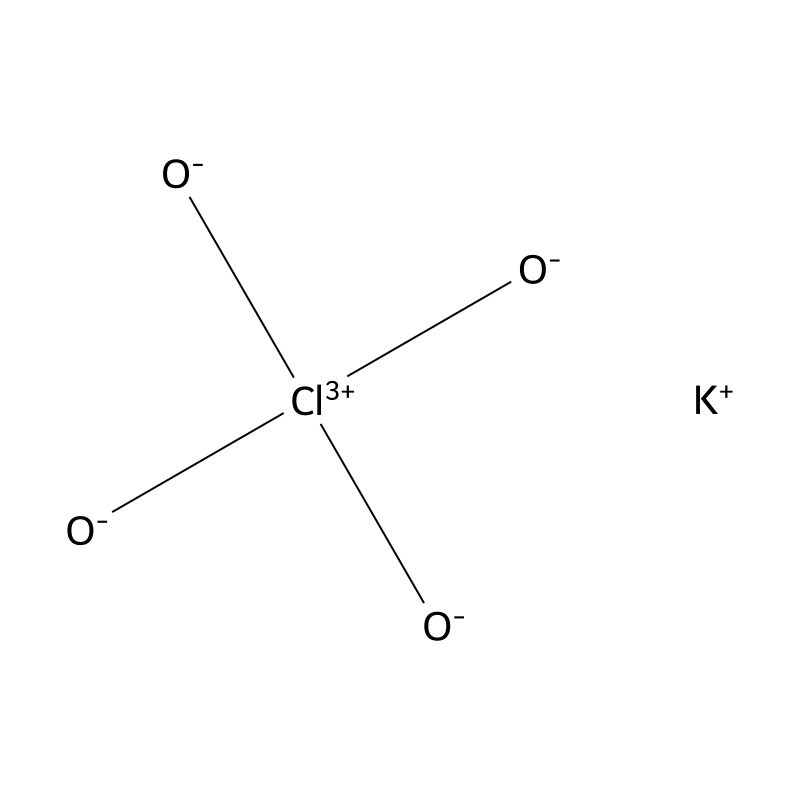

- Dissolution in Water: When potassium perchlorate is dissolved in water, it dissociates into potassium ions (K⁺) and perchlorate ions (ClO₄⁻). This process is reversible, allowing the compound to be recovered by evaporating the water2.

- Decomposition: Under high temperatures, potassium perchlorate can decompose to produce potassium chloride (KCl) and oxygen gas (O₂). The reaction can be represented as:

- Oxidation Reactions: Potassium perchlorate can react with reducing agents, leading to combustion or explosive reactions. It is particularly reactive with powdered metals and organic materials, which can result in fire hazards if not handled properly .

Potassium perchlorate can be synthesized through several methods:

- Electrolysis of Potassium Chloride: This method involves the electrolysis of a potassium chloride solution in the presence of a chlorate source, leading to the formation of potassium perchlorate.

- Neutralization Reaction: Mixing potassium hydroxide with perchloric acid results in potassium perchlorate and water:

- Thermal Decomposition of Potassium Chlorate: Heating potassium chlorate in the presence of a catalyst can yield potassium perchlorate.

Uniqueness of Potassium Perchlorate

Potassium perchlorate stands out due to its relatively low solubility among alkali metal perchlorates and its slower reactivity with organic compounds compared to other members of this group. These properties make it safer for certain applications while still providing effective oxidizing capabilities .

Research on potassium perchlorate has highlighted potential interactions with biological systems:

- Thyroid Function: As mentioned earlier, potassium perchlorate inhibits iodine uptake by competing with iodide ions at the sodium-iodide symporter site on thyroid cells. This interaction has implications for thyroid hormone synthesis and regulation .

- Toxicity Studies: Prolonged exposure to potassium perchlorate may lead to chronic health issues such as kidney damage and immune system effects. Safety data sheets emphasize the need for protective measures when handling this compound due to its oxidizing nature .

Physical Description

Pellets or Large Crystals; Dry Powder

Colorless crystals or white crystalline solid that absorbs moisture from the air; [CHEMINFO]

COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.

Color/Form

Colorless orthorhombic crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

2.5 g/cm³

Decomposition

PRESENCE OF 25% OF ORGANOMETALLIC SALT CONSIDERABLY INCR THE RATE OF THERMAL DECOMP OF CHLORATE, INVOLVING HYDROGEN CYANIDE ARISING FROM THE THIOCYANATO GROUPS.

400 °C

Melting Point

525 °C

UNII

GHS Hazard Statements

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

Therapeutic Uses

GRAVES' DISEASE TREATED FOR 22 YR WITHOUT ILL EFFECT, THYROTOXICOSIS RECURRED 4 WK AFTER MEDICATION WAS WITHDRAWN, SUGGESTING THAT EUTHYROIDISM HAD BEEN MAINTAINED BY CHRONIC USE. LONG-TERM, LOW DOSE PERCHLORATE MAY BE NO MORE HAZARDOUS THAN ALTERNATIVE ANTITHYROID THERAPY.

Pharmacology

Potassium Perchlorate is the potassium salt of perchloric acid and a member of the Hofmeister ions series with thyroid blocking properties. Potassium perchlorate is a competitive inhibitor of iodine uptake through inhibiting the sodium-iodide symporter (NIS) on the thyroid follicular cell membrane. This results in a potential decrease in thyroid hormone synthesis including thyroxine (T4) and tri-iodothyronine (T3). In addition, this agent decreases the accumulation of the radioactive imaging substance and Hofmeister series ion, pertechnetate Tc 99m, in the choroid plexus and in the salivary and thyroid glands through competitive displacing.

ATC Code

H03 - Thyroid therapy

H03B - Antithyroid preparations

H03BC - Perchlorates

H03BC01 - Potassium perchlorate

Mechanism of Action

POTASSIUM PERCHLORATE ADMIN ONCE A WK FOR 8 WK TO FRESHWATER CATFISH, HETEROPNEUSTES FOSSILIS, SIGNIFICANTLY REDUCED THYROIDAL ACTIVITY & ELEVATED TSH LEVEL OF PITUITARY GLAND. GONADOTROPIC POTENCY OF PITUITARY GLAND, & OVARIAN ACTIVITY, WERE EFFECTIVELY LOWERED AFTER TREATMENT.

Pictograms

Oxidizer;Irritant

Other CAS

Absorption Distribution and Excretion

Perchlorate is mainly excreted unchanged in the urine with the recovery rate of approximately 95% within 72 hours. It is reported that half of the total perchlorate ions administered orally are excreted during the first 5 hours post-dosing while the rest of the dose is excreted within 48 to 72 hours.

No pharmacokinetic data on the volume of distribution. Perchlorate is likely to sequester into the thyroid gland, gastrointestinal tract, and possibly the skin.

No pharmacokinetic data on clearance rate. Systemic clearance is biphasic with a slow terminal phase.

POTASSIUM PERCHLORATE IS ABSORBED FROM GI TRACT. PERCHLORATE IONS... /CONCENTRATE/ IN THYROID, CHOROID PLEXUS, SALIVARY GLANDS & GASTRIC MUCOSA. PEAK PLASMA LEVELS OF PERCHLORATE ARE REPORTED TO OCCUR ABOUT 3 HR AFTER ORAL ADMIN.

PERCHLORATE IONS ARE...EXCRETED UNCHANGED IN URINE.

Metabolism Metabolites

PERCHLORATE IONS ARE NOT METABOLIZED...

There is no evidence that potasssium perchlorate is metabolized in the body. It is rapidly eliminated from the body through the urinary tract (L894).

Wikipedia

Desipramine

Drug Warnings

Biological Half Life

PERCHLORATE IONS... ABOUT 1/2 OF ORAL DOSE ELIMINATED IN 5 HR & REMAINDER EXCRETED WITHIN 48-72 HR.

Use Classification

Hazard Classes and Categories -> Reactive - 1st degree

Methods of Manufacturing

General Manufacturing Information

Explosives Manufacturing

Wholesale and Retail Trade

Transportation Equipment Manufacturing

All Other Chemical Product and Preparation Manufacturing

Perchloric acid, potassium salt (1:1): ACTIVE

GREEN SPARKLERS CONTAIN BARIUM NITRATE, POTASSIUM PERCHLORATE, PLUS WHEAT PASTES, GUM, DEXTRIN & ALUMINUM POWDER. RED SPARKLERS CONTAIN STRONTIUM CARBONATE & NITRATE, POTASSIUM PERCHLORATE, PLUS GUMS, WHEAT PASTES, DEXTRIN & ALUMINUM POWDER.

FOLLOWING ADMIN OF POTASSIUM PERCHLORATE PRIOR TO SODIUM PERTECHNETATE TC 99M IN BRAIN IMAGING PROCEDURES, PERCHLORATE ION REDUCES LOCALIZATION OF PERTECHNETATE IN CHOROID PLEXUS & APPEARANCE OF UNWANTED IMAGE OF CHOROID PLEXUS ON BRAIN IMAGE.

...USED PRIMARILY AS ADJUNCT TO SODIUM PERTECHNETATE TC 99M TO MINIMIZE UPTAKE OF PERTECHNETATE IN CHOROID PLEXUS & SALIVARY GLANDS THEREBY ENHANCING VISUALIZATION OF INTRACRANIAL LESIONS & FACILITATING INTERPRETATION OF RESULTS OF BRAIN IMAGING PROCEDURES.

...USED IN CONJUCTION WITH SODIUM IODIDE (131)I IN PERCHLORATE DISCHARGE TEST TO MEASURE ABILITY OF THYROID TO BIND INORGANIC IODIDE TO TYROSINE.

For more General Manufacturing Information (Complete) data for POTASSIUM PERCHLORATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

The qualitative determination of water-soluble perchlorates by precipitation using methylene blue yields a violet precipitate. Using potassium, rubidium, or cesium salts for precipitation from ethanol-water solutions can serve as a qualitative determination for perchlorates. Tetraphenylarsonium chloride has also been used for the precipitation of the perchlorate ion in gravimetric analysis.

Ion-specific electrodes can be used for the quantitative determination of perchlorates in the ppm range. This method is linear over small ranges of concentration, and is best applied in analyzing solutions where interferences from other ionic species do not occur.

A practical method for low level perchlorate analysis employs ion chromatography. The unsuppressed method using a conductivity detector has a lower detectable limit of about 10 ppm. A suppression technique, which suppresses the conductivity of the electrolyte but not the separated ions, can further improve sensitivity. Additionally, ion chromatography can be coupled with indirect photometric detection and applied to the analysis of perchlorates.

Storage Conditions

COMMERCIALLY AVAILABLE POTASSIUM PERCHLORATE CAPSULES SHOULD BE PROTECTED FROM LIGHT, HUMIDITY, & HEAT & HAVE AN EXPIRATION DATE OF 6 MONTHS FOLLOWING DATE OF MANUFACTURE.

IT IS RECOMMENDED THAT ANY FORMULATION CONTAINING POTASSIUM PERCHLORATE BE KEPT AT ROOM TEMP SINCE PRECIPITATION OF THE ACTIVE INGREDIENT MAY OCCUR IF REFRIGERATED.

Interactions

IM ADMIN OF POTASSIUM PERCHLORATE 11.5 MG/G TO QUAIL PRETREATED WITH (131)I 1-6 HR PREVIOUSLY GAVE A DISCHARGE OF THE LABELED OVARIAN IODIDE.

Stability Shelf Life

Dates

Bogazzi F, Bartalena L, Tomisti L, Dell'Unto E, Cosci C, Sardella C, Tanda ML, Lai A, Gasperi M, Aghini-Lombardi F, Martino E: Potassium perchlorate only temporarily restores euthyroidism in patients with amiodarone-induced hypothyroidism who continue amiodarone therapy. J Endocrinol Invest. 2008 Jun;31(6):515-9. doi: 10.1007/BF03346400. [PMID:18591883]

Soldin OP, Braverman LE, Lamm SH: Perchlorate clinical pharmacology and human health: a review. Ther Drug Monit. 2001 Aug;23(4):316-31. [PMID:11477312]

Martino E, Mariotti S, Aghini-Lombardi F, Lenziardi M, Morabito S, Baschieri L, Pinchera A, Braverman L, Safran M: Short term administration of potassium perchlorate restores euthyroidism in amiodarone iodine-induced hypothyroidism. J Clin Endocrinol Metab. 1986 Nov;63(5):1233-6. doi: 10.1210/jcem-63-5-1233. [PMID:3020079]

Yu KO, Narayanan L, Mattie DR, Godfrey RJ, Todd PN, Sterner TR, Mahle DA, Lumpkin MH, Fisher JW: The pharmacokinetics of perchlorate and its effect on the hypothalamus-pituitary-thyroid axis in the male rat. Toxicol Appl Pharmacol. 2002 Jul 15;182(2):148-59. [PMID:12140178]

POTASSIUM PERCHLORATE - National Library of Medicine HSDB Database - Toxnet

FDA is Revoking Food Additive Approval for the Use of Perchlorate in Sealing Gaskets for Food Containers Because its Use Has Been Abandoned

Perchlorate Toxicity and Risk Assessment

Toxicological Profile For Perchlorates